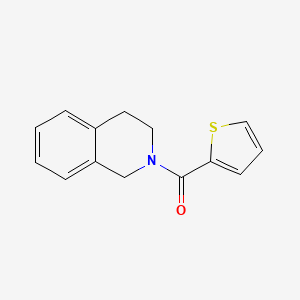![molecular formula C16H16N2O5S B3844528 1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine](/img/structure/B3844528.png)
1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine
説明
1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}pyrrolidine, commonly known as NPPB, is a chemical compound that has been extensively studied for its potential scientific research applications. It is a sulfonamide compound that has been found to have various biochemical and physiological effects on different organisms.
作用機序
NPPB inhibits chloride channels and transporters by binding to a specific site on the channel or transporter protein. The binding of NPPB causes a conformational change in the protein, which leads to the inhibition of chloride transport. The exact mechanism of action of NPPB is still not fully understood, and further studies are needed to elucidate the molecular details of its interaction with chloride channels and transporters.
Biochemical and Physiological Effects:
NPPB has been found to have various biochemical and physiological effects on different organisms. It has been shown to inhibit the activity of the CFTR channel in human airway epithelial cells, which can lead to the accumulation of mucus and the development of respiratory diseases such as cystic fibrosis. NPPB has also been found to inhibit the volume-regulated anion channel (VRAC) in human glioblastoma cells, which can lead to the induction of apoptosis and the inhibition of cell proliferation. NPPB has also been shown to inhibit the activity of the calcium-activated chloride channel (CaCC) in mouse tracheal epithelial cells, which can lead to the inhibition of mucus secretion.
実験室実験の利点と制限
NPPB has several advantages for lab experiments. It is a potent and selective inhibitor of chloride channels and transporters, which makes it a useful tool for investigating the role of chloride transport in different physiological processes. NPPB is also relatively easy to synthesize and can be obtained in good yield and purity. However, NPPB also has some limitations for lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. NPPB is also relatively insoluble in water, which can make it difficult to use in some experimental systems.
将来の方向性
There are several future directions for the study of NPPB. Further studies are needed to elucidate the molecular details of its interaction with chloride channels and transporters. The development of more potent and selective inhibitors of chloride channels and transporters is also needed to overcome the limitations of NPPB. The use of NPPB in the treatment of respiratory diseases such as cystic fibrosis is another potential future direction. Overall, NPPB has the potential to be a useful tool for investigating the role of chloride transport in different physiological processes and for the development of new therapeutic agents.
科学的研究の応用
NPPB has been extensively studied for its potential scientific research applications. It has been found to inhibit chloride channels and transporters, which are involved in various physiological processes such as cell volume regulation, membrane potential stabilization, and acid-base balance. NPPB has also been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of salt and water transport across epithelial cells. NPPB has been used in various studies to investigate the role of chloride channels and transporters in different physiological processes.
特性
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-18(20)13-3-5-14(6-4-13)23-15-7-9-16(10-8-15)24(21,22)17-11-1-2-12-17/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFSYPPFSBEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



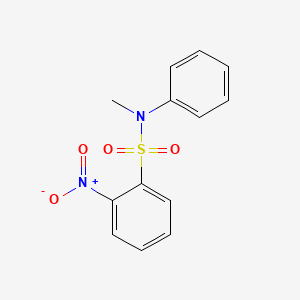
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B3844467.png)
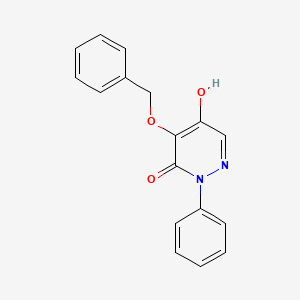
![3-hexyl-1-hydroxy-9-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3844473.png)
![2-[4-(4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B3844479.png)
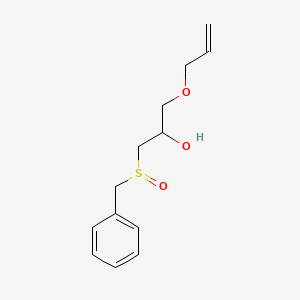
![2-chloro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3844493.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3844496.png)
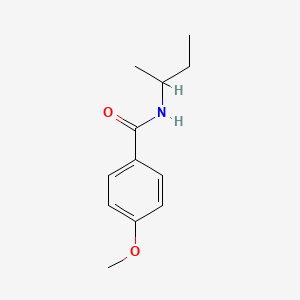
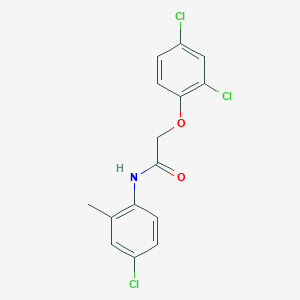
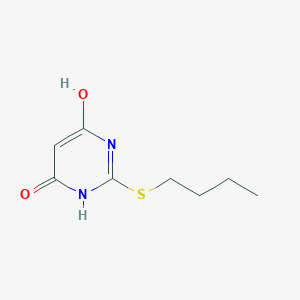
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3844531.png)
![1-{4-[4-(3-ethoxy-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844534.png)
